![molecular formula C20H14BrN3O2 B3986549 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B3986549.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide, also known as BML-210, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation, immunity, and cell survival.
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate its target genes. This compound inhibits this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation and differentiation of T cells and B cells. In endothelial cells, this compound has been shown to inhibit angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, which allows for the specific investigation of NF-κB-dependent biological processes. It is also cell-permeable and stable in culture, which facilitates its use in cell-based assays. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects and interfere with other signaling pathways. It also has limited solubility in aqueous solutions, which may affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide. One direction is to investigate its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of NF-κB based on the structure of this compound. Finally, it is important to further elucidate the mechanism of action of this compound and its downstream targets in different cell types and biological processes.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide has been widely used in scientific research to investigate the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-15(20-24-17-6-2-3-8-18(17)26-20)5-4-7-16(12)23-19(25)13-9-14(21)11-22-10-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRFMXMVOSIGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CN=C2)Br)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



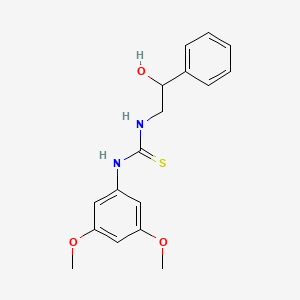
![1-(4-methylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986470.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3986482.png)
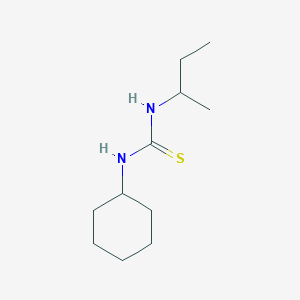
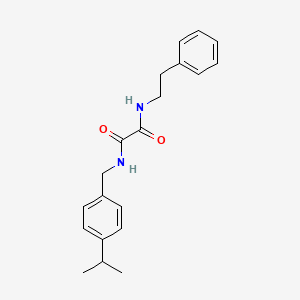

![1-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986509.png)
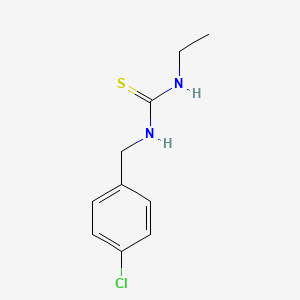

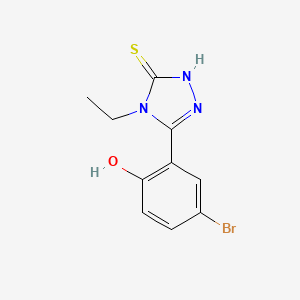
![4-[4-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B3986531.png)
![1-(4-ethoxyphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3986532.png)
![N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986543.png)
methanone](/img/structure/B3986564.png)